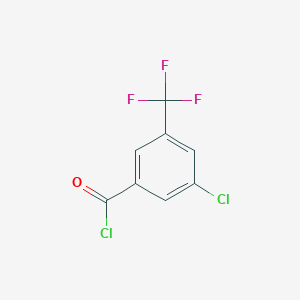

3-chloro-5-(trifluoromethyl)benzoyl Chloride

Descripción general

Descripción

3-chloro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3O. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as chloroform, toluene, and dichloromethane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-chloro-5-(trifluoromethyl)benzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 3-chloro-5-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction typically proceeds as follows:

3-chloro-5-(trifluoromethyl)benzoic acid+SOCl2→3-chloro-5-(trifluoromethyl)benzoyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chlorination processes using similar reagents but under more controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-5-(trifluoromethyl)benzoic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Chloro-5-(trifluoromethyl)benzoyl chloride serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce specific functional groups makes it particularly useful in drug development.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The incorporation of the trifluoromethyl group is believed to enhance biological activity due to its electron-withdrawing nature, which can influence the electronic properties of the resulting molecules .

Table: Pharmaceutical Compounds Synthesized Using this compound

Agrochemical Applications

In agrochemicals, this compound is utilized in the synthesis of herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.

Case Study: Development of Herbicides

A study demonstrated that herbicides synthesized from this compound exhibited improved efficacy against various weed species. The incorporation of electron-withdrawing groups like trifluoromethyl increases the herbicide's potency by enhancing its interaction with target enzymes in plants .

Table: Agrochemical Compounds Derived from this compound

| Compound Name | Target Pest | Application Method | Reference |

|---|---|---|---|

| Herbicide X | Broadleaf Weeds | Post-emergence application | |

| Pesticide Y | Insect Pests | Systemic application | |

| Fungicide Z | Fungal Infections | Preventative treatment |

Industrial Applications

Mecanismo De Acción

The mechanism of action of 3-chloro-5-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparación Con Compuestos Similares

Similar Compounds

- 3-fluoro-5-(trifluoromethyl)benzoyl chloride

- 3-(trifluoromethyl)benzoyl chloride

- 4-(trifluoromethyl)benzoyl chloride

- 2,3,4,5,6-pentafluorobenzoyl chloride

Uniqueness

3-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chloro and trifluoromethyl groups on the benzoyl chloride moiety. This combination imparts distinct reactivity and properties, making it particularly useful in the synthesis of complex organic molecules .

Actividad Biológica

3-Chloro-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more potent in biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C8H4ClF3O

- Molecular Weight : 222.57 g/mol

- CAS Number : 63498-15-7

Biological Activity Overview

The biological activity of this compound can be categorized primarily into its antimicrobial and insecticidal properties.

Antimicrobial Activity

Studies have demonstrated that compounds containing the trifluoromethyl group exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. The presence of chlorine atoms further contributes to this effect by increasing lipophilicity, which facilitates better membrane penetration.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12–20 | |

| Escherichia coli | 10–16 | |

| Salmonella typhimurium | 10–16 | |

| Listeria monocytogenes | 10–18 | |

| Candida albicans | 10–22 |

These results indicate a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.

Insecticidal Activity

Research has also indicated that this compound acts as an effective insecticide. Its mechanism involves disrupting the physiological processes in target pests, leading to mortality.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that the trifluoromethyl group enhances interactions with biological targets, possibly through:

- Increased binding affinity due to enhanced lipophilicity.

- Potential inhibition of key enzymes involved in microbial metabolism.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various benzoyl derivatives, including this compound. Results showed that this compound exhibited superior activity against multiple bacterial strains compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

- Pesticidal Applications : In agricultural settings, the compound was tested for its effectiveness against common agricultural pests. It demonstrated significant insecticidal properties, suggesting its utility in developing new pesticide formulations .

Propiedades

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGKYJRZLOSIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.